3-Bromo-2-chloro-6-nitroquinoline
Overview
Description
3-Bromo-2-chloro-6-nitroquinoline: is a quinoline derivative with the molecular formula C9H4BrClN2O2 . It is a light yellow solid with significant applications in various fields of scientific research. The compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the quinoline ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of 2-chloro-6-nitroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-2-chloro-6-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-6-nitroquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-nitroquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological effects.
Comparison with Similar Compounds
2-Chloro-6-nitroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-6-nitroquinoline: Similar structure but without the chlorine atom, affecting its chemical behavior.
6-Nitroquinoline: Simplified structure with only the nitro group, used for different purposes.
Uniqueness: 3-Bromo-2-chloro-6-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups on the quinoline ring. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in developing new compounds with desired characteristics.
Properties
IUPAC Name |
3-bromo-2-chloro-6-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTUVELIICYPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696020 | |
Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296759-32-5 | |
Record name | 3-Bromo-2-chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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